molecular formula C16H18N8S B2951078 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415522-56-2

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2951078
CAS No.: 2415522-56-2
M. Wt: 354.44
InChI Key: MPUMXJSRFKAAPZ-UHFFFAOYSA-N
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Description

4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that contains multiple functional groups, including a thiadiazole ring, a piperazine ring, a pyrazole ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Properties

IUPAC Name

2-cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8S/c1-4-19-24(5-1)14-10-13(17-11-18-14)22-6-8-23(9-7-22)16-21-20-15(25-16)12-2-3-12/h1,4-5,10-12H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUMXJSRFKAAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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